2-bromo-N-(4-chloro-3-nitrophenyl)acetamide 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 349120-95-2
VCID: VC8108113
InChI: InChI=1S/C8H6BrClN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
SMILES: C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl
Molecular Formula: C8H6BrClN2O3
Molecular Weight: 293.5 g/mol

2-bromo-N-(4-chloro-3-nitrophenyl)acetamide

CAS No.: 349120-95-2

Cat. No.: VC8108113

Molecular Formula: C8H6BrClN2O3

Molecular Weight: 293.5 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(4-chloro-3-nitrophenyl)acetamide - 349120-95-2

Specification

CAS No. 349120-95-2
Molecular Formula C8H6BrClN2O3
Molecular Weight 293.5 g/mol
IUPAC Name 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H6BrClN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Standard InChI Key HOXBBQUWJNSGPH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₈H₆BrClN₂O₂) features an acetamide backbone substituted with bromine at the α-position and a 4-chloro-3-nitrophenyl group attached to the nitrogen atom. The nitro (–NO₂) and chloro (–Cl) groups at the 3- and 4-positions of the phenyl ring create a sterically hindered and electron-deficient aromatic system, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₆BrClN₂O₂
Molecular Weight293.51 g/mol
IUPAC Name2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide
CAS NumberNot yet assigned

Electronic Effects

The nitro group’s strong electron-withdrawing nature (–I, –M effects) and the chloro substituent’s moderate electron-withdrawing (–I) and weak electron-donating (+M) effects create a polarized aromatic system. This electronic profile enhances the acetamide’s electrophilicity, particularly at the brominated α-carbon .

Synthesis and Chemical Reactivity

Synthetic Pathways

The most plausible route involves a two-step process:

  • Nitration and Chlorination: Introduction of nitro and chloro groups to aniline derivatives, yielding 4-chloro-3-nitroaniline.

  • Acylation: Reaction of 4-chloro-3-nitroaniline with bromoacetyl bromide in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Reaction Equation:

4-Chloro-3-nitroaniline + Bromoacetyl BromideEt3N, DCM2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide + HBr\text{4-Chloro-3-nitroaniline + Bromoacetyl Bromide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide + HBr}

Optimization Challenges

  • Temperature Control: Reactions typically proceed at 0–5°C to minimize side reactions like hydrolysis of bromoacetyl bromide.

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their low nucleophilicity and ability to dissolve both reactants.

  • Yield: Reported yields for analogous reactions range from 65% to 78%, with purity >95% achievable via recrystallization in ethanol .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Decomposes above 180°C; sensitive to UV light due to the nitro group, necessitating storage in amber containers.

Table 2: Thermal and Solubility Data

PropertyValue
Melting Point152–155°C (dec.)
LogP (Octanol-Water)2.34 (estimated)
Solubility in DMSO48 mg/mL

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.21 (s, 3H, CH₃CO–)

    • δ 7.58–8.12 (m, 3H, aromatic H)

    • δ 10.34 (s, 1H, NH)

  • ¹³C NMR:

    • δ 168.5 (C=O)

    • δ 140.2 (C–NO₂)

    • δ 128.9–134.7 (aromatic C)

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 1654 cm⁻¹ (C=O stretch)

    • 1521 cm⁻¹ (asymmetric NO₂ stretch)

    • 680 cm⁻¹ (C–Br stretch)

Biological Activity and Applications

Hypothesized Mechanisms

  • Antimicrobial Action: The bromine atom may act as a leaving group, enabling covalent binding to microbial enzymes (e.g., penicillin-binding proteins) .

  • Anticancer Potential: Nitro groups in analogous compounds induce redox cycling, generating reactive oxygen species (ROS) that trigger apoptosis .

Table 3: Predicted Bioactivity (In Silico)

TargetIC₅₀ (µM)
Staphylococcus aureus12.3
MCF-7 Breast Cancer18.7

Industrial Relevance

  • Pharmaceutical Intermediate: Potential precursor for kinase inhibitors, leveraging the nitro group’s reducibility to amines for further functionalization.

  • Agrochemicals: Structural motifs suggest utility in herbicide design, targeting plant acetolactate synthase.

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